Trans Isomer Conformational Preference: Diequatorial for Branched (CF₃)₂CF– vs. Diaxial for Linear n-C₃F₇
NMR spectroscopy and dipole moment measurements reveal that the trans isomer of 1-iodo-2-(heptafluoroisopropyl)cyclohexane adopts a diequatorial (e,e) conformation, in contrast to the trans isomer of the linear n-C₃F₇ analog, which exists exclusively in a diaxial (a,a) arrangement [1]. This conformational switch arises from the greater steric demand and lower deformability of the branched heptafluoroisopropyl group.
| Evidence Dimension | Conformational preference of trans isomer |
|---|---|
| Target Compound Data | Diequatorial (e,e) conformation (trans-(CF₃)₂CF–cyclohexyl iodide) |
| Comparator Or Baseline | Diaxial (a,a) conformation (trans-n-C₃F₇–cyclohexyl iodide) |
| Quantified Difference | Complete inversion of conformational preference; dipole moment data confirm the assignment |
| Conditions | ¹H and ¹⁹F NMR at 60–100 MHz in CS₂ solution; dipole moment measurement |
Why This Matters
Conformational preference dictates the spatial orientation of the iodo leaving group, directly affecting the stereochemical outcome of substitution and elimination reactions.
- [1] Brace, N. O. (1964). The Effect of the Perfluoroalkyl Group on the Nuclear Magnetic Resonance Spectra, Conformational Equilibria, and cis-trans Equilibria of 1-Iodo-2-(perfluoroalkyl)-cyclohexanes. Journal of the American Chemical Society, 86(4), 665–674. View Source
